![molecular formula C19H13N3O4 B2683697 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide CAS No. 1210224-99-9](/img/structure/B2683697.png)
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide is a synthetic organic compound that features a complex structure incorporating a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a cyanobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of benzo[d][1,3]dioxole-5-carboxaldehyde, which can be reacted with appropriate reagents to introduce the desired functional groups.
Coupling Reactions: The final step involves coupling the isoxazole intermediate with 4-cyanobenzamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) can be employed under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The primary product would be the corresponding amine.
Substitution: Products would depend on the substituent introduced, such as halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide has been studied for various applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The compound exerts its effects primarily through interaction with cellular proteins and enzymes. It may inhibit specific enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary but often involve key regulatory proteins in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyanobenzamide
- N-(isoxazol-3-ylmethyl)-4-cyanobenzamide
Uniqueness
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide is unique due to the combination of its structural motifs, which confer specific biological activities not observed in simpler analogs. The presence of both the benzo[d][1,3]dioxole and isoxazole rings enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Biologische Aktivität
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and effects, particularly its anticancer properties and interactions with biomolecules.
Chemical Structure and Properties
The molecular formula of this compound is C16H14N4O4 with a molecular weight of 342.31 g/mol. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an isoxazole ring, which are known for their pharmacological significance.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄N₄O₄ |
Molecular Weight | 342.31 g/mol |
CAS Number | 1210942-56-5 |
Structural Features | Benzo[d][1,3]dioxole, Isoxazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the isoxazole ring and the introduction of the cyanobenzamide moiety through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by targeting microtubules and disrupting their polymerization. This action leads to cell cycle arrest at the S phase, effectively inhibiting cancer cell proliferation.
Mechanism of Action:
- Target Interaction : The compound interacts with tubulin, modulating microtubule assembly.
- Cell Cycle Arrest : By affecting microtubule dynamics, it induces cell cycle arrest in various cancer cell lines.
- Growth Inhibition : In vitro studies show potent growth inhibition against human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary tests suggest moderate efficacy against certain bacterial strains and fungi.
Activity Type | Specifics |
---|---|
Anticancer | Inhibition of A549, MCF7, HeLa (IC50 values vary) |
Antimicrobial | Moderate activity against E. coli and C. albicans |
Case Studies
Several studies have demonstrated the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal evaluated the cytotoxic effects on various cancer cell lines. The results indicated that the compound had an IC50 value of approximately 25 µM against MCF7 cells, suggesting significant anticancer potential.
- Microtubule Disruption Assay : Another investigation focused on the compound's ability to disrupt microtubule formation in vitro. Results showed that at concentrations above 10 µM, there was a marked decrease in microtubule stability.
Eigenschaften
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c20-9-12-1-3-13(4-2-12)19(23)21-10-15-8-17(26-22-15)14-5-6-16-18(7-14)25-11-24-16/h1-8H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAYZHZAAYJTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.